molecular formula C13H26N2O3 B6611223 tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2763741-42-8

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6611223
CAS RN: 2763741-42-8
M. Wt: 258.36 g/mol
InChI Key: COBARUFBUUGKQL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as TBC, is an organic compound with a wide range of applications in the scientific research, pharmaceutical, and food industries. It is a chiral compound with a unique structure and properties, which makes it ideal for a variety of uses.

Scientific Research Applications

Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as an inhibitor of enzyme activity, as a chiral selector in chromatography, and as a catalyst in the synthesis of polymers. It is also used as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of peptides.

Mechanism of Action

Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound, which means it has two distinct forms, or enantiomers. The two enantiomers of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate interact differently with other molecules, which enables them to be used as chiral selectors in chromatography. tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can also be used to inhibit the activity of enzymes, such as proteases and lipases, by binding to the active site and preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and lipases. It has also been shown to have a protective effect against oxidative stress and to reduce inflammation. In addition, it has been shown to have an analgesic effect and to reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

The use of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle in the lab. It is also a relatively inexpensive compound, which makes it suitable for use in experiments on a budget. However, it is important to note that tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral compound, which means that the two enantiomers of the compound may have different effects on the experiment.

Future Directions

The use of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in scientific research is an area of ongoing study. Possible future directions include further investigation into the biochemical and physiological effects of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, development of new methods for synthesizing tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, and exploration of new applications for tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate in scientific research. Additionally, further research into the mechanism of action of tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate could lead to the development of new drugs and therapies.

Synthesis Methods

Tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is synthesized through a four-step process. The first step involves the reaction of tert-butyl alcohol with an amine, such as ethylamine, to form a tert-butyl amide. The second step involves the reaction of the tert-butyl amide with an aldehyde, such as formaldehyde, to form a tert-butyl aldehyde. The third step involves the reaction of the tert-butyl aldehyde with an acid, such as acetic acid, to form a tert-butyl ester. The final step involves the reaction of the tert-butyl ester with an amine, such as ethylamine, to form tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

properties

IUPAC Name

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBARUFBUUGKQL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CCCN)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4S)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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